![molecular formula C10H9Cl2N3O2S B1343953 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide CAS No. 2347-47-9](/img/structure/B1343953.png)
2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide
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Overview
Description
2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide is a chemical compound with the CAS Number: 2347-47-9 . It has a molecular weight of 306.17 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is 2,3-dichloro-N,N-dimethyl-6-quinoxalinesulfonamide . The InChI code for the compound is 1S/C10H9Cl2N3O2S/c1-15(2)18(16,17)6-3-4-7-8(5-6)14-10(12)9(11)13-7/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 140-141 degrees Celsius . It is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds : Rozentsveig et al. (2013) developed a one-pot synthesis method for creating heterocyclic compounds, including sulfonamides like 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide. This method offers an efficient route to synthesize these compounds, which are valuable in medicinal and organic chemistry (Rozentsveig et al., 2013).
Chemical Properties and Synthesis : The research by Litvinenko et al. (1994) details the synthesis and chemical properties of N-(3-chloro-2-quinoxalyl)arylsulfonamides, which relates to the broader class of compounds including this compound. They also explored the possibility of nucleophilic substitution of halogen in these compounds (Litvinenko et al., 1994).
Environmental Analysis : Catelani et al. (2016) proposed an eco-friendly method for analyzing sulfonamides, including sulfaquinoxaline, in water samples. This research is vital for understanding the environmental impact of these compounds and ensuring water safety (Catelani et al., 2016).
Pharmacological Activity : Olayiwola et al. (2007) synthesized various quinoxalinone derivatives, including sulfonamides, and investigated their neuropharmacological effects. These findings are significant in the field of medicinal chemistry, particularly in understanding the neurological impacts of these compounds (Olayiwola et al., 2007).
Drug Development and Clinical Trials : Fisherman et al. (1993) discussed the development of Chloroquinoxaline sulfonamide (CQS), a sulfanilamide antitumor agent, for clinical trials. This highlights the potential therapeutic applications of compounds related to this compound in cancer treatment (Fisherman et al., 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide are currently unknown. This compound is a fine chemical that is used as a building block in the synthesis of various organic compounds .
Mode of Action
It has been shown to be an effective reagent for the synthesis of various complex compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 306.17 g/mol , which may influence its absorption and distribution in the body.
properties
IUPAC Name |
2,3-dichloro-N,N-dimethylquinoxaline-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2S/c1-15(2)18(16,17)6-3-4-7-8(5-6)14-10(12)9(11)13-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSUZZOFDSXGGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946147 |
Source
|
Record name | 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2347-47-9 |
Source
|
Record name | 6-Quinoxalinesulfonamide, 2,3-dichloro-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloro-N,N-dimethylquinoxaline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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